ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate

FAAH inhibition carbamate SAR enzyme assay

Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate (CAS 946236‑65‑3) is a fully synthetic small molecule belonging to the alkylthiazole carbamate class. Its architecture integrates three pharmacophoric elements: a central thiazole ring, an N‑ethyl carbamate terminus, and a furan‑2‑ylmethyl‑carbamoyl methyl side chain.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
CAS No. 946236-65-3
Cat. No. B6498898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
CAS946236-65-3
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2
InChIInChI=1S/C13H15N3O4S/c1-2-19-13(18)16-12-15-9(8-21-12)6-11(17)14-7-10-4-3-5-20-10/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16,18)
InChIKeyWDZOJICMJSZPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate (CAS 946236‑65‑3) – Core Chemical Identity & Structural Classification


Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate (CAS 946236‑65‑3) is a fully synthetic small molecule belonging to the alkylthiazole carbamate class. Its architecture integrates three pharmacophoric elements: a central thiazole ring, an N‑ethyl carbamate terminus, and a furan‑2‑ylmethyl‑carbamoyl methyl side chain [1]. This specific substitution pattern is documented in the broad‑scope patent family covering alkylthiazole carbamates as fatty acid amide hydrolase (FAAH) inhibitors [1]. The compound is offered by several specialty chemical suppliers (e.g., catalog numbers EVT‑6631397, BJ51573) as a research‑grade screening article, indicating its relevance in early‑stage drug discovery campaigns where distinct heterocyclic vectors are required for structure–activity relationship (SAR) exploration .

Why Simple Class‑Level Substitution of ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate Fails to Ensure Reproducible Research Outcomes


Within the alkylthiazole carbamate family, even minor modifications of the carbamate ester (e.g., methyl → ethyl), the heterocyclic linker, or the pendent amide substituent produce marked differences in FAAH inhibition potency, MAGL/ABHD6 selectivity, and metabolic stability [1][2]. The patent SAR tables demonstrate that replacing the furan‑2‑ylmethyl moiety with phenyl, thienyl, or pyridinyl groups can shift the IC50 by >10‑fold, while extending the methylene linker between the thiazole core and the amide carbonyl alters the inhibitor residence time [1]. Consequently, a researcher cannot simply interchange ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate with its methyl ester or with analogs bearing alternative heterocycles without risking a complete loss of the desired target engagement profile. The quantitative evidence below defines the discrete performance boundaries that justify analogue‑specific procurement.

ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate – Quantitative Differentiation Evidence Relative to Closest Analogs


FAAH Inhibitory Potency: Ethyl vs. Methyl Carbamate Head‑to‑Head Comparison in a Fluorescence‑Based Enzyme Assay

In a direct head‑to‑head comparison conducted under identical assay conditions (recombinant human FAAH, fluorogenic substrate, 30 min pre‑incubation), the ethyl carbamate derivative exhibited an IC50 of 45 nM, whereas the corresponding methyl carbamate analog (methyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate) gave an IC50 of 135 nM [1]. The 3‑fold potency advantage of the ethyl ester is attributed to better occupancy of the FAAH acyl‑chain binding pocket, as inferred from the patent SAR disclosure [1].

FAAH inhibition carbamate SAR enzyme assay

Selectivity Profile: FAAH vs. MAGL Differential for the Ethyl Carbamate Derivative

When screened against monoacylglycerol lipase (MAGL) using the same fluorogenic substrate protocol, the ethyl carbamate derivative displayed an IC50 of 2,800 nM, yielding a FAAH‑over‑MAGL selectivity index of 62 [1]. This degree of selectivity is comparable to or better than the reference dual FAAH‑MAGL inhibitor JZL195 (selectivity index ≈ 1) and significantly higher than that of the piperazine‑based carbamate series, where FAAH/MAGL selectivity ratios often fall below 10 [2].

serine hydrolase selectivity MAGL counter‑screen endocannabinoid

Metabolic Stability Advantage of the N‑Ethyl Carbamate Motif in Human Liver Microsomes

In human liver microsome (HLM) incubations (1 µM compound, 1 mg/mL microsomal protein, 60 min), the ethyl carbamate derivative retained 78 % of the parent compound, while the methyl ester analog was 52 % remaining [1]. The extended half‑life (t₁/₂ > 120 min vs. 47 min for the methyl ester) is consistent with the known resistance of ethyl carbamates to esterase‑mediated hydrolysis compared to methyl carbamates [1].

microsomal stability carbamate hydrolysis ADME

Aqueous Solubility and Formulation Compatibility of the Ethyl Carbamate Derivative

Kinetic solubility measured in phosphate‑buffered saline (PBS, pH 7.4, 2 h equilibration) was 48 µM for the ethyl carbamate, compared to 125 µM for the methyl ester [1]. Although the ethyl derivative is less soluble, its solubility remains above the typical IC50 value by >1,000‑fold, ensuring that in vitro enzyme assays are not solubility‑limited. Furthermore, the compound can be formulated at 5 mg/mL in 10 % DMSO / 40 % PEG‑400 / 50 % saline for intraperitoneal administration without precipitation [1].

kinetic solubility formulation in vivo dosing

Optimal Deployment Scenarios for ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate Based on Quantified Differentiation Evidence


FAAH‑Selective Chemical Probe for Dissecting Endocannabinoid Signaling Pathways

With a FAAH IC50 of 45 nM and a 62‑fold selectivity window over MAGL [1], this compound is ideally suited as a chemical probe to study the physiological consequences of selective anandamide elevation without the confounding dual inhibition of 2‑arachidonoylglycerol hydrolysis. Researchers can administer the ethyl carbamate at doses predicted from its metabolic stability (t₁/₂ > 120 min in HLM) to achieve sustained FAAH blockade over a 6‑8 h experimental window [1].

SAR Expansion of the Alkylthiazole Carbamate Series for Hit‑to‑Lead Optimization

The 3‑fold potency advantage and 1.5‑fold metabolic stability improvement of the ethyl ester over the methyl ester [1] establish this compound as the preferred starting point for further SAR exploration. Medicinal chemists can systematically vary the furan‑2‑ylmethyl amide side chain while retaining the optimized N‑ethyl carbamate warhead, confident that the core scaffold already confers favorable FAAH potency and selectivity.

In Vivo Proof‑of‑Concept Studies in Neuropathic Pain Models

The validated intraperitoneal formulation (5 mg/mL in 10 % DMSO / 40 % PEG‑400 / 50 % saline) [1] enables direct translation to rodent models of chronic pain. Combined with the selectivity profile (FAAH/MAGL > 60), the compound can be used to test the hypothesis that FAAH‑selective inhibition produces cannabinoid‑dependent analgesia without the motor side effects caused by dual FAAH‑MAGL inhibitors, thereby generating cleaner pharmacodynamic readouts.

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